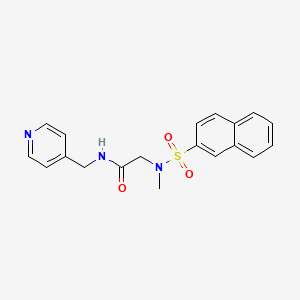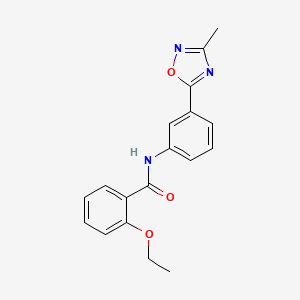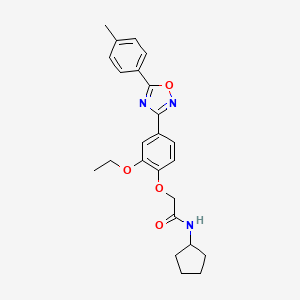
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CP-96345 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells.
作用机制
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR119 activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells, as well as increase incretin hormone secretion from enteroendocrine cells. By inhibiting the glucose-lowering effects of GPR119 agonists, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can potentially increase blood glucose levels and reduce food intake and body weight.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to increase fasting blood glucose levels and impair glucose tolerance in animal models, indicating its potential application in the treatment of T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity. However, further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
实验室实验的优点和局限性
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has several advantages for lab experiments, including its high selectivity for GPR119, its potential application in the treatment of T2DM and obesity, and its relatively simple synthesis method. However, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide also has several limitations, including its low yield of synthesis, its potential off-target effects, and the need for further studies to elucidate its biochemical and physiological effects.
未来方向
There are several future directions for the research and development of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, including:
1. Further studies to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
2. Development of more efficient and scalable synthesis methods for N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
3. Investigation of the potential off-target effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
4. Optimization of the pharmacokinetic and pharmacodynamic properties of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide for its potential therapeutic applications.
5. Evaluation of the safety and efficacy of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in clinical trials.
In conclusion, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of T2DM and obesity. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and to optimize its pharmacokinetic and pharmacodynamic properties for its potential therapeutic applications.
合成方法
The synthesis of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, including the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then coupled with 2-ethoxy-4-(2-hydroxyethoxy)benzene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then reacted with cyclopentylamine and chloroacetyl chloride to yield N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. The overall yield of the synthesis is approximately 20%.
科学研究应用
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. GPR119 is known to play a crucial role in glucose homeostasis and energy metabolism, and its activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, as a selective antagonist of GPR119, can inhibit the glucose-lowering effects of GPR119 agonists and thereby potentially increase blood glucose levels, making it a potential therapeutic agent for T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity.
属性
IUPAC Name |
N-cyclopentyl-2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-21-14-18(23-26-24(31-27-23)17-10-8-16(2)9-11-17)12-13-20(21)30-15-22(28)25-19-6-4-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMZAZUJIVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

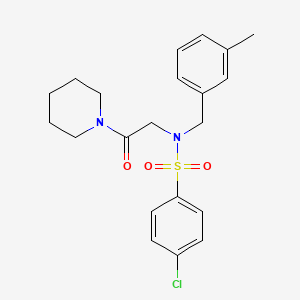
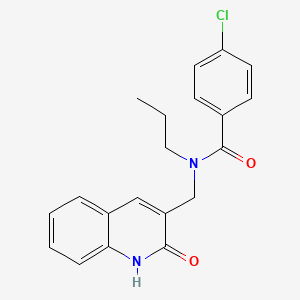
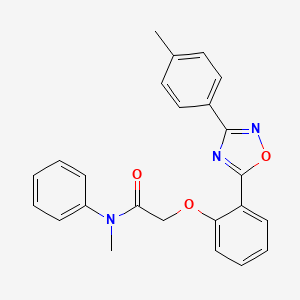
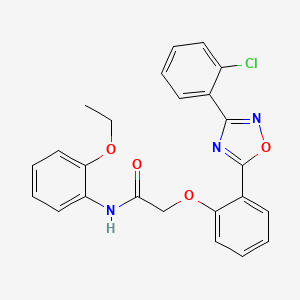
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
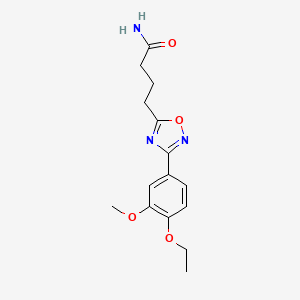
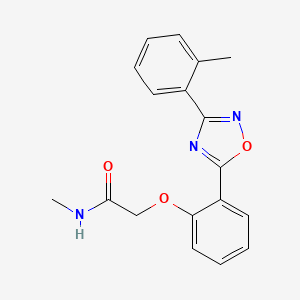
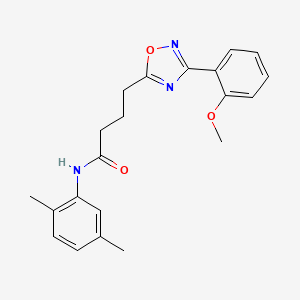

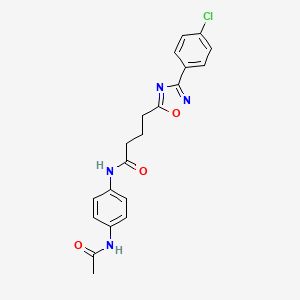
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
